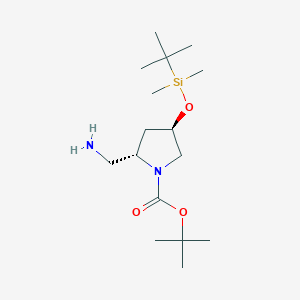

(2S,4R)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,4R)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H34N2O3Si and its molecular weight is 330.544. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(2S,4R)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, also known by its CAS number 186202-47-1, is a compound with potential biological activity that has been explored in various research contexts. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group and a tert-butyldimethylsilyl ether. Its molecular formula is C17H35N2O4Si with a molecular weight of approximately 345.54 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₅N₂O₄Si |

| Molecular Weight | 345.54 g/mol |

| CAS Number | 186202-47-1 |

Research indicates that this compound may interact with various biological targets, particularly in the context of G protein-coupled receptors (GPCRs) and kinases. For instance, compounds with similar structures have shown selective inhibition of G protein-coupled receptor kinases (GRKs), which play critical roles in regulating GPCR signaling pathways.

Case Studies and Research Findings

- G Protein-Coupled Receptor Kinase Inhibition :

- Cardiomyocyte Contractility :

-

Structure-Activity Relationship Studies :

- Structure-activity relationship (SAR) studies have revealed that modifications to the silyl ether moiety can influence the biological activity of pyrrolidine derivatives. These findings provide insights into optimizing the pharmacological properties of this compound for specific therapeutic targets .

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| GRK Inhibition | Significant selectivity observed |

| Cardiomyocyte Contractility | Enhanced compared to controls |

| SAR Insights | Modifications affect potency |

化学反応の分析

Deprotection Reactions

The compound contains two key protective groups:

-

tert-butyloxycarbonyl (Boc) at the pyrrolidine nitrogen

-

tert-butyldimethylsilyl (TBDMS) at the 4-hydroxy position

Boc Deprotection

The Boc group is cleaved under acidic conditions:

Reagents : 4M HCl in dioxane or trifluoroacetic acid (TFA)

Conditions : Room temperature, 2–5 hours

Outcome : Yields the free amine, enabling further functionalization (e.g., peptide coupling) .

Example:

text(2S,4R)-Boc-protected compound + 4M HCl (dioxane) → (2S,4R)-2-(aminomethyl)-4-(TBDMS-oxy)pyrrolidine + CO₂ + tert-butanol Yield: >90% [2]

TBDMS Deprotection

The TBDMS ether is removed using fluoride ions:

Reagents : Tetrabutylammonium fluoride (TBAF) or HF-pyridine

Conditions : Tetrahydrofuran (THF), 0°C to room temperature

Outcome : Generates a free hydroxyl group for oxidation or glycosylation.

Nucleophilic Reactions at the Aminomethyl Group

The aminomethyl (-CH₂NH₂) moiety participates in:

Reductive Amination

Reagents : Ketones/aldehydes, NaBH₃CN or NaBH(OAc)₃

Conditions : MeOH or DCM, room temperature

Application : Used to introduce alkyl/aryl substituents .

Example:

text(2S,4R)-Compound + Aldehyde → Iminium intermediate → NaBH₃CN → Secondary amine Yield: 70–85% [6]

Acylation

Reagents : Acid chlorides or anhydrides

Conditions : DIPEA (base), DMF, 0°C to room temperature

Outcome : Forms stable amides for pharmacological studies .

Silyl Ether Reactivity

The TBDMS group enhances stability but can undergo:

Electrophilic Substitution

Reagents : TMSOTf (trimethylsilyl triflate)

Conditions : Anhydrous DCM, -78°C

Application : Directs regioselective functionalization at the 4-position.

Oxidative Cleavage

Reagents : Ozone or NaIO₄

Conditions : DCM/water, -78°C

Outcome : Converts TBDMS-protected alcohol to ketone (rare, requires harsh conditions) .

Peptide Bond Formation

Reagents : HATU, DIPEA

Conditions : DMF, room temperature

Example : Coupling with carboxylic acids to generate peptidomimetics .

Suzuki-Miyaura Cross-Coupling

Reagents : Boronic acids, Pd(dppf)Cl₂

Conditions : THF/Na₂CO₃(aq), 80–100°C

Application : Introduces aryl/heteroaryl groups at the pyrrolidine ring .

Comparative Reaction Conditions and Yields

Stability and Side Reactions

-

Acid Sensitivity : The TBDMS group is stable under mild acidic conditions but hydrolyzes in concentrated acids.

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

-

Racemization Risk : Prolonged exposure to strong bases or heat may alter stereochemistry at C2 and C4.

特性

IUPAC Name |

tert-butyl (2S,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJFKXHBRAYKQ-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。